N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
CAS No.: 1021094-78-9
Cat. No.: VC4202455
Molecular Formula: C20H20N6O2
Molecular Weight: 376.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021094-78-9 |
|---|---|
| Molecular Formula | C20H20N6O2 |
| Molecular Weight | 376.42 |
| IUPAC Name | N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H20N6O2/c27-20(17-11-14-5-1-2-6-16(14)28-17)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h1-2,5-6,11-13H,3-4,7-10H2,(H,21,27) |
| Standard InChI Key | BPRRWWDZOLCFOS-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4 |
Introduction
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their significant biological activity and potential therapeutic applications. The structure of this compound combines elements of pyrimidine, pyrazole, and benzofuran, which are known for their biological activity.
Synthesis
The synthesis of such compounds typically involves several key steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the attachment of the benzofuran moiety. Techniques such as chromatography may be employed for purification. The reaction conditions often include refluxing in solvents like ethanol or butanol and may involve catalysts to facilitate the formation of desired products.
Potential Applications
Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential therapeutic applications, particularly in modulating biological pathways. The specific mechanism of action for N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide would involve interaction with specific biological targets, which could be elucidated through biochemical assays.
Research Findings
While specific research findings on N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide are not readily available, studies on similar compounds indicate that modifications in the structure can significantly influence their binding affinity and selectivity towards biological targets.
Note:
Due to the lack of specific information on N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide in the available literature, this article provides a general overview based on related compounds and their properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume